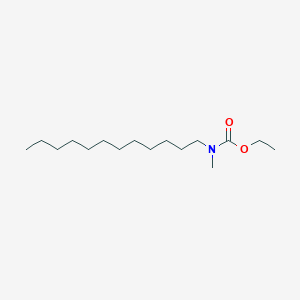
Ethyl dodecyl(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl dodecyl(methyl)carbamate is an organic compound belonging to the class of carbamate esters. Carbamates are widely utilized in various fields due to their chemical stability and ability to modulate biological properties. This compound is characterized by its unique structure, which includes an ethyl group, a dodecyl chain, and a methylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl dodecyl(methyl)carbamate typically involves the reaction of dodecylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamic acid, which then reacts with the ethyl chloroformate to form the desired carbamate ester .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl dodecyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Dodecylamine and ethyl alcohol.
Oxidation: Carbamic acid derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl dodecyl(methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl dodecyl(methyl)carbamate involves its interaction with target enzymes or receptors. The carbamate moiety can form hydrogen bonds and participate in electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The dodecyl chain enhances the compound’s ability to permeate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Ethyl dodecyl(methyl)carbamate can be compared with other carbamate esters such as methyl carbamate and ethyl N-methylcarbamate. While all these compounds share the carbamate functionality, this compound is unique due to its long dodecyl chain, which imparts distinct physicochemical properties and enhances its membrane permeability . This makes it particularly useful in applications requiring high bioavailability and stability .
List of Similar Compounds
- Methyl carbamate
- Ethyl N-methylcarbamate
- Phenyl carbamate
- Butyl carbamate
Biological Activity
Ethyl dodecyl(methyl)carbamate, a carbamate derivative, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Carbamates
Carbamates are a class of compounds characterized by the presence of the carbamate functional group (-O-C(=O)-N-). They are known for their versatility in medicinal chemistry, often enhancing the biological activity of various pharmacophores. The stability and ability of carbamates to penetrate cell membranes make them valuable in drug design and development.
The biological activity of this compound can be attributed to several mechanisms:
- Proteolytic Stability : Carbamates exhibit resistance to proteolytic degradation, which allows them to maintain their biological activity longer than other compounds such as peptides .
- Bioavailability Enhancement : The incorporation of carbamate groups can improve the bioavailability of drugs by delaying first-pass metabolism .
- Enzyme Interaction : this compound may interact with specific enzymes, potentially leading to inhibition or activation pathways that affect cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of carbamate derivatives. For instance, this compound has shown effectiveness against various bacterial strains. The following table summarizes key findings from research on its antimicrobial properties:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective antifungal |
Case Study: Ethyl Carbamate Hydrolase
A significant case study involves the enzyme ethyl carbamate hydrolase (ECH), which demonstrated the ability to degrade ethyl carbamate effectively. The study found that ECH maintained substantial activity even in high ethanol concentrations, indicating its potential application in reducing harmful substances in fermented products . The enzymatic activity was measured at 68.31 U/mg, showcasing its efficiency in degrading ethyl carbamate under various conditions.
Toxicological Considerations
While this compound shows promise in various biological applications, it is essential to consider its safety profile. Research indicates that certain carbamates can exhibit toxicity at high concentrations, necessitating careful evaluation in therapeutic contexts. For example, ethyl carbamate is classified as a Group 2A carcinogen, raising concerns about its long-term exposure effects .
Properties
CAS No. |
918934-55-1 |
|---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
ethyl N-dodecyl-N-methylcarbamate |
InChI |
InChI=1S/C16H33NO2/c1-4-6-7-8-9-10-11-12-13-14-15-17(3)16(18)19-5-2/h4-15H2,1-3H3 |
InChI Key |
ICGHIYRPSFNJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















